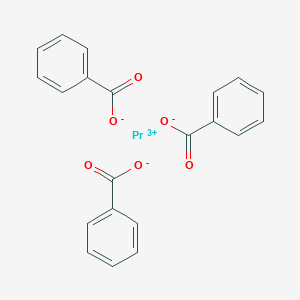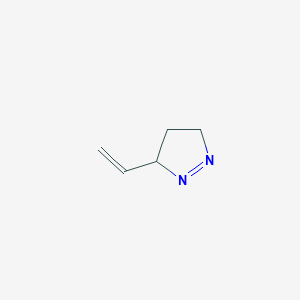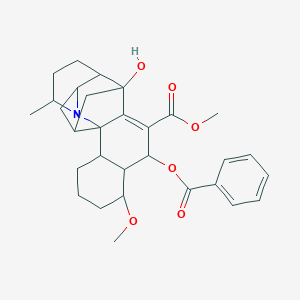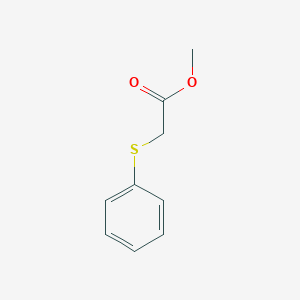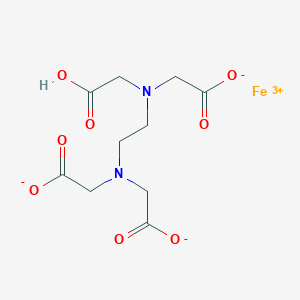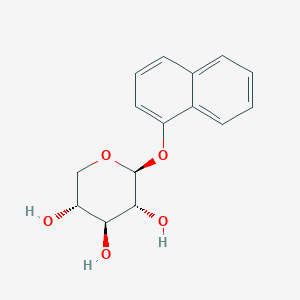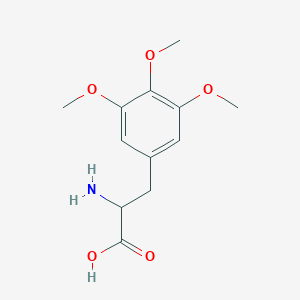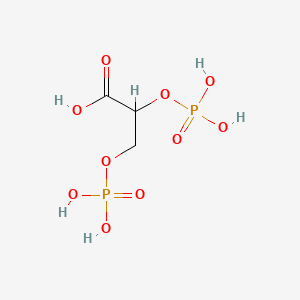![molecular formula C20H22O7 B093689 [(2R,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-phenylmethoxyoxan-3-yl] benzoate CAS No. 16741-15-4](/img/structure/B93689.png)
[(2R,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-phenylmethoxyoxan-3-yl] benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(2R,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-phenylmethoxyoxan-3-yl] benzoate, also known as DHB, is a chemical compound that has attracted significant attention in the scientific community due to its potential applications in various fields.
Mécanisme D'action
[(2R,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-phenylmethoxyoxan-3-yl] benzoate exerts its effects through various mechanisms, depending on the specific application. In medicine, [(2R,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-phenylmethoxyoxan-3-yl] benzoate has been found to inhibit the activity of certain enzymes and proteins that are involved in the inflammatory and cancerous processes. In agriculture, [(2R,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-phenylmethoxyoxan-3-yl] benzoate acts as a plant growth regulator by regulating the expression of certain genes. In industry, [(2R,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-phenylmethoxyoxan-3-yl] benzoate is used as a building block for the synthesis of various chemicals and materials.
Biochemical and Physiological Effects
[(2R,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-phenylmethoxyoxan-3-yl] benzoate has been found to have various biochemical and physiological effects, depending on the specific application. In medicine, [(2R,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-phenylmethoxyoxan-3-yl] benzoate has been found to reduce inflammation, inhibit cancer cell growth, and inhibit viral replication. In agriculture, [(2R,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-phenylmethoxyoxan-3-yl] benzoate has been found to regulate plant growth and increase crop yields. In industry, [(2R,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-phenylmethoxyoxan-3-yl] benzoate has been found to be a versatile building block for the synthesis of various chemicals and materials.
Avantages Et Limitations Des Expériences En Laboratoire
[(2R,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-phenylmethoxyoxan-3-yl] benzoate has several advantages and limitations for lab experiments, depending on the specific application. Advantages include its versatility, low toxicity, and ease of synthesis. Limitations include its sensitivity to certain environmental conditions, such as pH and temperature, and its potential to interact with other chemicals and proteins.
Orientations Futures
There are several future directions for the research and application of [(2R,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-phenylmethoxyoxan-3-yl] benzoate. These include the development of new synthesis methods, the exploration of new applications in medicine, agriculture, and industry, and the investigation of its potential interactions with other chemicals and proteins.
Conclusion
[(2R,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-phenylmethoxyoxan-3-yl] benzoate, or [(2R,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-phenylmethoxyoxan-3-yl] benzoate, is a chemical compound that has attracted significant attention in the scientific community due to its potential applications in various fields. This paper has provided an overview of [(2R,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-phenylmethoxyoxan-3-yl] benzoate, including its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions. As research on [(2R,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-phenylmethoxyoxan-3-yl] benzoate continues, it is likely that new applications and potential benefits will be discovered.
Méthodes De Synthèse
[(2R,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-phenylmethoxyoxan-3-yl] benzoate can be synthesized through several methods, including chemical synthesis and enzymatic synthesis. Chemical synthesis involves the use of various chemicals and reagents to create [(2R,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-phenylmethoxyoxan-3-yl] benzoate. Enzymatic synthesis, on the other hand, involves the use of enzymes to catalyze the reaction that produces [(2R,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-phenylmethoxyoxan-3-yl] benzoate. Both methods have their advantages and disadvantages, and the choice of synthesis method depends on the specific application and requirements.
Applications De Recherche Scientifique
[(2R,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-phenylmethoxyoxan-3-yl] benzoate has been extensively studied for its potential applications in various fields, including medicine, agriculture, and industry. In medicine, [(2R,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-phenylmethoxyoxan-3-yl] benzoate has been found to possess anti-inflammatory, anti-cancer, and anti-viral properties. In agriculture, [(2R,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-phenylmethoxyoxan-3-yl] benzoate has been used as a plant growth regulator and as a fungicide. In industry, [(2R,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-phenylmethoxyoxan-3-yl] benzoate has been used as a building block for the synthesis of various chemicals and materials.
Propriétés
Numéro CAS |
16741-15-4 |
|---|---|
Nom du produit |
[(2R,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-phenylmethoxyoxan-3-yl] benzoate |
Formule moléculaire |
C20H22O7 |
Poids moléculaire |
374.4 g/mol |
Nom IUPAC |
[(2R,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-phenylmethoxyoxan-3-yl] benzoate |
InChI |
InChI=1S/C20H22O7/c21-11-15-16(22)17(23)18(27-19(24)14-9-5-2-6-10-14)20(26-15)25-12-13-7-3-1-4-8-13/h1-10,15-18,20-23H,11-12H2/t15-,16+,17+,18-,20-/m1/s1 |
Clé InChI |
YLLQHHPGDCKWRB-ZMIKWESLSA-N |
SMILES isomérique |
C1=CC=C(C=C1)CO[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)OC(=O)C3=CC=CC=C3 |
SMILES |
C1=CC=C(C=C1)COC2C(C(C(C(O2)CO)O)O)OC(=O)C3=CC=CC=C3 |
SMILES canonique |
C1=CC=C(C=C1)COC2C(C(C(C(O2)CO)O)O)OC(=O)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



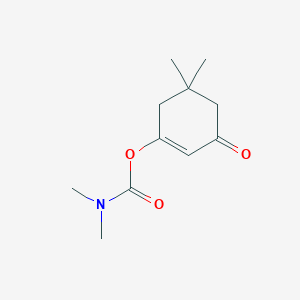
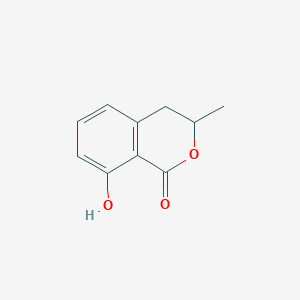
![2-Methoxy-2-[3-(trifluoromethyl)phenyl]ethanamine](/img/structure/B93610.png)

